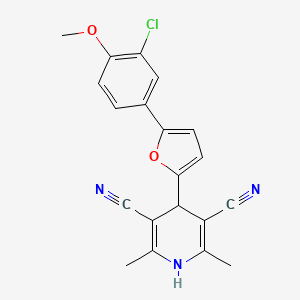
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a complex organic compound characterized by the presence of fluorine, nitro, and furan functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group to the aromatic ring, often using a mixture of concentrated nitric and sulfuric acids.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Oxidation of the furan ring: Can lead to the formation of diketones or other oxidized products.
Substitution of the fluorine atom: Results in the formation of various substituted derivatives.
科学的研究の応用
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
- N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(2-Bromophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(2-Methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Uniqueness
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
特性
CAS番号 |
853351-18-5 |
|---|---|
分子式 |
C19H13FN2O4 |
分子量 |
352.3 g/mol |
IUPAC名 |
(E)-N-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13FN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-12H,(H,21,23)/b11-9+ |
InChIキー |
XRHRIZZPLXMHIK-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)

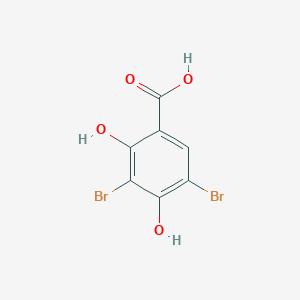
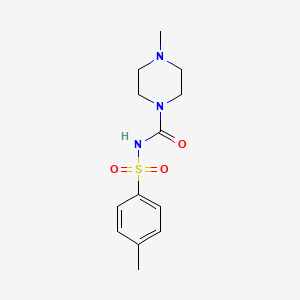
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)

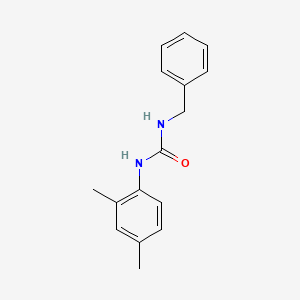
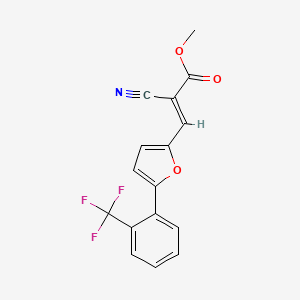

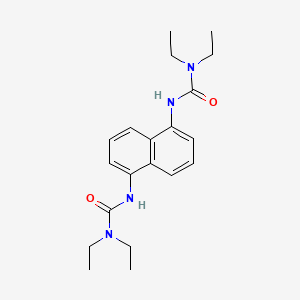
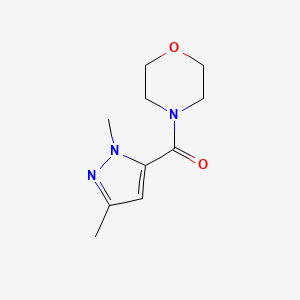
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
